

# Spectroscopic Characterization of (4-Pyridyl)acetone Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: (4-Pyridyl)acetone hydrochloride

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This guide provides an in-depth analysis of the expected spectroscopic data for **(4-Pyridyl)acetone hydrochloride**, a compound of interest in pharmaceutical research and organic synthesis. While a complete experimental dataset for this specific salt is not readily available in public databases, this document, grounded in established spectroscopic principles and data from closely related structural analogs, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and its Spectroscopic Implications

**(4-Pyridyl)acetone hydrochloride** is the salt formed from the reaction of the basic nitrogen of the pyridine ring in (4-Pyridyl)acetone with hydrochloric acid. This protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structures of (4-Pyridyl)acetone and its hydrochloride salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the pyridine nitrogen in **(4-Pyridyl)acetone hydrochloride** will

cause a significant downfield shift of the pyridine ring protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen.

## **<sup>1</sup>H NMR Spectroscopy**

The expected <sup>1</sup>H NMR spectrum will show signals corresponding to the aromatic protons of the pyridinium ring, the methylene protons, and the methyl protons of the acetone moiety. The chemical shifts are predicted based on data for 4-acetylpyridine and the known effects of pyridine protonation.[\[1\]](#)[\[2\]](#)

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Justification
Pyridinium H-2, H-6	8.5 - 8.8	Doublet	~6	Protons adjacent to the positively charged nitrogen are significantly deshielded and shifted downfield. <a href="#">[3]</a>
Pyridinium H-3, H-5	7.4 - 7.7	Doublet	~6	Protons meta to the nitrogen are also deshielded, but to a lesser extent than the ortho protons.
Methylene (-CH <sub>2</sub> -)	3.8 - 4.1	Singlet	N/A	The methylene group is adjacent to both the electron-withdrawing pyridinium ring and the carbonyl group, leading to a downfield shift.
Methyl (-CH <sub>3</sub> )	2.2 - 2.4	Singlet	N/A	The methyl protons of the acetone group are expected in their typical region. <a href="#">[4]</a>
N-H	13 - 15	Broad Singlet	N/A	The proton on the nitrogen will be a broad, exchangeable

signal, often not observed or very broad.

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### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(4-Pyridyl)acetone hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 90°
  - Spectral width: 0-16 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon skeleton. Similar to the  $^1\text{H}$  NMR, the carbons of the pyridinium ring will be shifted downfield upon protonation.

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Justification
Carbonyl (C=O)	205 - 210	The carbonyl carbon of a ketone typically appears in this region. <a href="#">[5]</a>
Pyridinium C-4	148 - 152	The carbon attached to the side chain will be significantly deshielded.
Pyridinium C-2, C-6	140 - 145	Carbons adjacent to the protonated nitrogen are shifted downfield. <a href="#">[6]</a>
Pyridinium C-3, C-5	125 - 130	Carbons meta to the nitrogen are less affected but still shifted downfield compared to the free base.
Methylene (-CH <sub>2</sub> -)	45 - 50	The methylene carbon is influenced by the adjacent pyridinium ring and carbonyl group.
Methyl (-CH <sub>3</sub> )	30 - 35	The methyl carbon of the acetone moiety is expected in this range. <a href="#">[7]</a>

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for <sup>1</sup>H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
- Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Technique: Proton-decoupled <sup>13</sup>C NMR.

- Number of scans: 1024 or more, depending on concentration.
- Relaxation delay: 2 seconds.
- Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(4-Pyridyl)acetone hydrochloride** will be characterized by absorptions from the carbonyl group, the pyridinium ring, and the N-H bond.

Functional Group	Expected Frequency Range (cm <sup>-1</sup> )	Vibration	Comments
N-H	2800 - 3200 (broad)	N-H stretch	A broad absorption due to the protonated nitrogen of the pyridinium ion. <a href="#">[8]</a> <a href="#">[9]</a>
C-H (aromatic)	3000 - 3100	C-H stretch	Stretching vibrations of the C-H bonds on the pyridinium ring.
C-H (aliphatic)	2850 - 3000	C-H stretch	Stretching vibrations of the methylene and methyl groups.
C=O	1710 - 1730	C=O stretch	The strong carbonyl stretch is a key diagnostic peak for the acetone moiety. <a href="#">[10]</a> <a href="#">[11]</a>
C=C, C=N	1400 - 1650	Ring stretching	Vibrations of the pyridinium ring. The formation of the pyridinium salt alters the positions and intensities of these bands compared to the free pyridine. <a href="#">[8]</a> <a href="#">[12]</a>

### Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

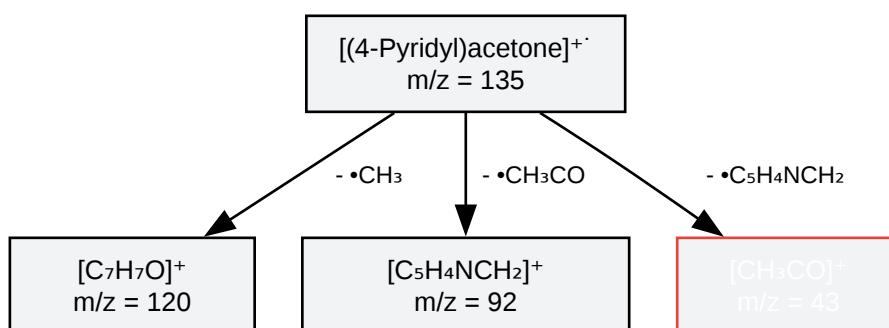
- Acquisition: Scan the sample over the mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(4-Pyridyl)acetone hydrochloride**, the analysis will be performed on the free base, (4-Pyridyl)acetone, as the hydrochloride salt will dissociate in the mass spectrometer. The molecular ion of the free base is expected at m/z 135.

### Predicted Fragmentation Pathway

The fragmentation of (4-Pyridyl)acetone is expected to be driven by the presence of the ketone and the pyridine ring.



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Caption: Predicted major fragmentation pathways for (4-Pyridyl)acetone.

### Table of Expected Fragments

m/z	Proposed Fragment	Loss	Comments
135	$[\text{C}_8\text{H}_9\text{NO}]^+$	-	Molecular ion of the free base.
120	$[\text{C}_7\text{H}_7\text{O}]^+$	$\cdot\text{CH}_3$	Loss of a methyl radical.
92	$[\text{C}_5\text{H}_4\text{NCH}_2]^+$	$\cdot\text{CH}_3\text{CO}$	$\alpha$ -cleavage with loss of an acetyl radical, a common fragmentation for ketones. <a href="#">[13]</a> <a href="#">[14]</a> This is expected to be a prominent peak.
43	$[\text{CH}_3\text{CO}]^+$	$\cdot\text{C}_5\text{H}_4\text{NCH}_2$	Formation of the acylium ion, often the base peak in the mass spectra of methyl ketones. <a href="#">[13]</a> <a href="#">[15]</a>

#### Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use Electron Ionization (EI) to induce fragmentation.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Conclusion

This technical guide provides a comprehensive spectroscopic profile of **(4-Pyridyl)acetone hydrochloride** based on established chemical principles and data from analogous structures.

The predicted NMR, IR, and MS data offer a reliable framework for researchers and scientists to identify and characterize this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data.

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